molecular formula C16H10ClF3N2OS B2448641 4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 914660-36-9

4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No. B2448641
CAS RN: 914660-36-9
M. Wt: 370.77
InChI Key: ATKFEZCZQVWLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine” does not have much information available. It is likely a synthetic compound used in research .

Scientific Research Applications

Antimicrobial and Antifungal Properties

One of the key applications of thiazol-2-amine derivatives, including compounds similar to 4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, is their antimicrobial and antifungal efficacy. Studies have shown that these compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

Anti-inflammatory Activity

Another significant application is in anti-inflammatory treatments. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been studied for their anti-inflammatory activity. These compounds have shown direct inhibition of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Neurodegenerative Disease Therapeutics

These compounds have also been explored for their potential in treating neurodegenerative diseases. Specifically, 4-(4-chlorophenyl)thiazol-2-amines have been synthesized and evaluated for inhibitory properties towards bovine pancreatic DNase I, showing potential as Alzheimer's therapeutics based on dual 5-LO and DNase I inhibition. This also includes anti-inflammatory properties (Šmelcerović et al., 2019).

Corrosion Inhibition

These thiazole derivatives are also used in the field of corrosion inhibition. Theoretical studies on certain thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been conducted to understand their efficacy in preventing corrosion of iron. This involves assessing various quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Drug Transport

In the realm of drug transport, these compounds have been utilized in the formation of complexes to improve solubility and stability. For instance, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been developed as novel systems for drug transport, enhancing the delivery of therapeutics (Asela et al., 2017).

Safety and Hazards

Based on the safety data sheet of a similar compound, it may be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKFEZCZQVWLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

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